2-Methyl-1H-1,3-diazepine

Description

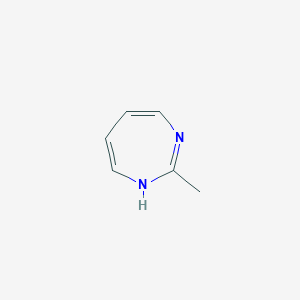

Structure

2D Structure

3D Structure

Properties

CAS No. |

922179-96-2 |

|---|---|

Molecular Formula |

C6H8N2 |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

2-methyl-1H-1,3-diazepine |

InChI |

InChI=1S/C6H8N2/c1-6-7-4-2-3-5-8-6/h2-5H,1H3,(H,7,8) |

InChI Key |

FLBQYLRGEMXFCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC=CN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 1h 1,3 Diazepines and Analogous Derivatives

Strategies for the Construction of the 1,3-Diazepine Ring System

The synthesis of the 1,3-diazepine ring system can be broadly categorized into several key strategies, including ring closure reactions, ring transformations of existing heterocyclic systems, and multi-component approaches that allow for the rapid assembly of molecular complexity. researchgate.netibmmpeptide.com

Ring Closure Reactions

The direct cyclization of acyclic precursors is a fundamental approach to the synthesis of 1,3-diazepines. These reactions typically involve the formation of two new bonds to complete the seven-membered ring. The construction of seven-membered rings can be more challenging compared to their five- and six-membered counterparts due to entropic factors. researchgate.net

One common strategy involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a 1,3-diamine. For instance, the reaction of o-phenylenediamine (B120857) with various ketones can lead to the formation of 1,5-benzodiazepine derivatives, a class of fused 1,3-diazepines. nih.govresearchgate.netijtsrd.com While not a direct synthesis of monocyclic 2-Methyl-1H-1,3-diazepine, these methods highlight the general principle of using diamines and carbonyl compounds for diazepine (B8756704) synthesis.

Another approach involves the use of bifunctional reagents that can react with a suitable diamine. For example, the iron-catalyzed oxidative C-C homocoupling of diarylamines yields 2,2'-bis(arylamino)-1,1'-biaryls, which are crucial building blocks for dibenzo[d,f] nih.govacs.orgdiazepines. researchgate.netresearchgate.net These precursors can then react with 1,1-dielectrophiles like paraformaldehyde to form the seven-membered ring. researchgate.netresearchgate.net

Phosphine-catalyzed [4+3] annulation reactions of β'-acetoxy allenoates with N,N-dinucleophiles have also been developed as a novel method for constructing functionalized 1,3-diazepine derivatives. researchgate.net

| Starting Materials | Reaction Type | Product | Key Features |

| 1,4-Dicarbonyl compounds and 1,3-diamines | Condensation | 1,3-Diazepine derivatives | Fundamental approach |

| Diarylamines | Iron-catalyzed oxidative C-C homocoupling followed by reaction with 1,1-dielectrophiles | Dibenzo[d,f] nih.govacs.orgdiazepines | Synthesis of fused ring systems |

| β'-Acetoxy allenoates and N,N-dinucleophiles | Phosphine-catalyzed [4+3] annulation | Functionalized 1,3-diazepine derivatives | Novel construction method |

Ring Transformation Reactions

Ring transformation reactions offer a powerful alternative for the synthesis of 1,3-diazepines, often starting from more readily available smaller heterocyclic rings.

A significant and well-documented method for the synthesis of 1,3-diazepine derivatives involves the ring expansion of pyrimidine (B1678525) precursors. cdnsciencepub.comresearchgate.net This strategy often involves the introduction of a suitable leaving group on a substituent at the 4-position of a tetrahydropyrimidine (B8763341) ring. For example, alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates undergo ring expansion when treated with basic nucleophilic reagents, leading to 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives in high yields. cdnsciencepub.comcdnsciencepub.com The reaction is proposed to proceed through an intermediate aziridinium (B1262131) species, which then undergoes nucleophilic attack to yield the expanded seven-membered ring. The nature of the nucleophile can influence the outcome of the reaction, with some nucleophiles leading to intramolecular side reactions. cdnsciencepub.com

| Starting Pyrimidine Derivative | Reagents | Product | Yield |

| Alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates | Basic nucleophiles (e.g., alkoxides, cyanide) | Alkyl 7-substituted-2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine-5-carboxylates | High |

| 5-Acyl-substituted 4-mesyloxymethyl-1,2,3,4-tetrahydropyrimidin-2-ones | Nucleophiles | 7-Membered analogues of Biginelli compounds | - |

Various rearrangement and valence isomerization reactions can also lead to the formation of the 1,3-diazepine ring system. Photochemical reactions have been shown to be effective in inducing such transformations. For instance, the photolysis of certain tetrazolo[1,5-a]pyridines or 2-azidopyridines results in the elimination of nitrogen and subsequent ring expansion to form 1,3-diazacyclohepta-1,2,4,6-tetraenes. nih.govuq.edu.au These highly unsaturated diazepines can then be trapped by nucleophiles such as alcohols or amines to afford stable 1H- or 5H-1,3-diazepine derivatives in good yields. nih.govuq.edu.au The mechanism of this rearrangement has been investigated using isotopic labeling and is believed to proceed through transient 1,3-diazepine intermediates. uq.edu.au

Another example involves an unprecedented cyanamide-induced rearrangement of epoxy-δ-lactams, which furnishes a 1,3-diazepane (B8140357) scaffold with natural product-like complexity. nih.gov This reaction proceeds through a series of intermediates, including a bicyclo[3.2.1] derivative, to yield the final diazepane product. nih.gov

| Starting Material | Conditions | Intermediate/Product | Key Features |

| Tetrazolo[1,5-a]pyridines / 2-Azidopyridines | Photolysis in the presence of nucleophiles | 1H- or 5H-1,3-diazepines | Photochemical ring expansion |

| Epoxy-δ-lactams | Cyanamide | 1,3-Diazepane scaffold | Unprecedented rearrangement |

| 5-Aryl-1,3-dihydro-2H-1,4-benzodiazepine-2-one 4-Oxides | - | Rearrangement products | Example of benzodiazepine (B76468) rearrangement |

Cyclization Reactions utilizing Multi-Component Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org Several MCRs have been developed for the synthesis of fused 1,3-diazepine derivatives.

For example, a three-component reaction of 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, and elemental sulfur has been developed for the practical synthesis of 2-carboxamide-substituted dibenzo[d,f] nih.govacs.orgdiazepines. acs.org This protocol is efficient in water and demonstrates good functional group tolerance. acs.org

Another approach involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids as catalysts to produce 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov This method provides high yields and short reaction times for a range of substituted products. nih.gov

The synthesis of 1,3,5-triazepine derivatives, which are structurally related to 1,3-diazepines, has been achieved through cyclo-condensation reactions of reagents like o-phenylenediamine with various electrophiles. nih.gov

| Components | Catalyst/Conditions | Product | Advantages |

| 2,2'-Biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur | Water | 2-Carboxamide-substituted dibenzo[d,f] nih.govacs.orgdiazepines | Efficiency in water, good functional group tolerance |

| Ketimine intermediates, aldehydes | Keggin-type heteropolyacids | 1,4-Diazepine and 1,5-benzodiazepine derivatives | High yields, short reaction times |

| o-Phenylenediamine, various electrophiles | Cyclo-condensation | 1,3,5-Triazepine derivatives | Access to related heterocyclic systems |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The control of stereochemistry and regiochemistry is crucial in the synthesis of biologically active molecules. While the literature specifically detailing the stereoselective and regioselective synthesis of this compound is limited, general principles and methodologies developed for related diazepine systems can be extrapolated.

A novel one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines proceeds via a sequential 1,4-conjugated addition followed by a regioselective 7-exo cyclization. nih.gov This demonstrates the potential for controlling regioselectivity in diazepine ring formation. The same study also reported a procedure to selectively obtain alkyl 5H-1,4-benzodiazepine-3-carboxylates from the same dienes and 2-aminobenzylamine, highlighting the influence of the diamine structure on the regiochemical outcome. nih.gov

In the context of benzodiazepines, stereoselective synthesis has been achieved through various methods. For example, the condensation reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde (B42025) derivatives can lead to the stereoselective formation of (E)-isomers. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions of benzodiazepines with nitrilimine analogs have been shown to be completely chemo- and regioselective. tandfonline.com

While not directly focused on this compound, the development of stereoselective methods for other diazepine scaffolds, such as the synthesis of enantiomerically enriched building blocks for benzodiazepines, provides a foundation for future work in this area. mit.edu The synthesis of specific stereoisomers is often critical for pharmacological activity, and thus, the development of such methods for this compound and its derivatives remains an important goal.

| Methodology | Substrate | Key Outcome | Significance |

| Sequential 1,4-conjugated addition and 7-exo cyclization | 1,2-Diaza-1,3-dienes and 1,3-diamines | Regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones | Control of regiochemistry in diazepine formation |

| Condensation reaction | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine and benzaldehydes | Stereoselective formation of (E)-isomers | Control of stereochemistry in fused diazepines |

| 1,3-Dipolar cycloaddition | Benzodiazepines and nitrilimines | Chemo- and regioselective cycloaddition | High selectivity in functionalization |

Introduction of Methyl Groups via Pre-functionalized Starting Materials

One of the most direct and common strategies for synthesizing 2-methyl-1,3-diazepines involves the cyclocondensation of a pre-functionalized C4-diamine with a C1 building block that already contains the required methyl group. This approach ensures the regioselective placement of the methyl substituent at the 2-position of the resulting diazepine ring.

The core reaction involves the condensation of a 1,4-diaminobutane (B46682) derivative with a reagent that can provide the N-C-N fragment of the diazepine ring. Suitable reagents for introducing the 2-methyl group include acetic acid derivatives (such as acetyl chloride or acetic anhydride) or orthoesters like triethyl orthoacetate.

A pertinent example, though for the analogous benzodiazepine system, is the synthesis of alprazolam, which can be achieved by reacting a diamino-benzophenone with triethyl orthoacetate. wikipedia.org This reaction results in the formation of the triazole ring, which is analogous to the formation of the amidine functionality in a 1,3-diazepine ring from a 1,4-diamine. Another example is the convergent synthesis of midazolam, where a key step involves the condensation of a diamine intermediate with triethyl orthoacetate to form the imidazoline (B1206853) ring, which is structurally related to the dihydro-diazepine core. researchgate.net

The general mechanism for this type of reaction with a 1,4-diamine, such as 1,4-diaminobutane, and triethyl orthoacetate would proceed through initial nucleophilic attack by one of the amino groups on the orthoester, followed by the elimination of ethanol (B145695). A second intramolecular nucleophilic attack by the other amino group then leads to the cyclization and formation of the 2-methyl-2,3,4,5,6,7-hexahydro-1H-1,3-diazepine, which can be subsequently oxidized or used as is, depending on the desired final product.

| Starting Material (Diamine) | C1 Building Block | Product | Reference |

| 1,4-Diaminobutane | Triethyl orthoacetate | 2-Methyl-2,3,4,5,6,7-hexahydro-1H-1,3-diazepine | Inferred from wikipedia.orgresearchgate.net |

| 2-amino-5-chlorobenzophenone derivative | Triethyl orthoacetate | Alprazolam precursor | wikipedia.org |

| Diamine intermediate | Triethyl orthoacetate | Midazolam | researchgate.net |

Post-Cyclization Modification for Methyl Substituent Incorporation

Introducing a methyl group onto a pre-formed 1,3-diazepine scaffold is a less common but viable alternative strategy. This approach is particularly useful when the starting materials for a cyclocondensation reaction are more readily available without the methyl group or when a library of derivatives is being created from a common diazepine core.

Post-cyclization modification can be challenging due to potential issues with regioselectivity and the reactivity of the diazepine ring. One possible approach would be the deprotonation of the C2 position of a suitable 1,3-diazepine precursor, followed by quenching with an electrophilic methyl source, such as methyl iodide. However, the acidity of the C2 proton would be a critical factor for the success of this strategy.

A more frequently documented post-cyclization modification in the synthesis of diazepine analogues is N-alkylation. For instance, in the synthesis of various 1,4-benzodiazepine (B1214927) derivatives, N-methylation is a key step. nih.govvt.edu This is often achieved by treating the N-H group of the diazepine ring with a suitable base to generate an amide anion, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate. While this modifies the nitrogen atom at position 1 or 3 rather than the carbon at position 2, it demonstrates the principle of modifying the heterocyclic ring after its formation.

| Parent Scaffold | Reagent | Type of Modification | Product | Reference |

| 1,4-Benzodiazepin-2-one | Base, Methyl Iodide | N-methylation | N-Methyl-1,4-benzodiazepin-2-one | vt.edu |

| Azetidine-fused 1,4-benzodiazepine | Methyl triflate | N-methylation | N-Methylated azetidinium intermediate | nih.gov |

Modern Catalytic Approaches in 1,3-Diazepine Synthesis

The use of catalysts in the synthesis of diazepines can lead to higher yields, milder reaction conditions, and improved selectivity. Modern catalytic approaches have been extensively applied to the synthesis of benzodiazepines, and these methods can be adapted for the preparation of 1,3-diazepines.

Heteropolyacids (HPAs) have emerged as highly efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov These catalysts, such as Keggin-type HPAs, possess strong Brønsted acidity and can promote the cyclocondensation reactions of diamines with carbonyl compounds under mild conditions. The use of HPAs often results in high yields and short reaction times. nih.gov

Zeolites are another class of solid acid catalysts that have been successfully employed in the synthesis of benzodiazepines. For example, a treated natural zeolite has been used as a catalyst for the solvent-free condensation of 1,2-phenylenediamine and acetone (B3395972) to produce 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine in good yield. bcrec.id The reusability of the catalyst makes this a green and sustainable method.

Palladium-catalyzed reactions are also prominent in the synthesis of complex diazepine-containing molecules. For instance, Pd-catalyzed hydrogenation has been used for the reduction of a C=N bond in the synthesis of 2,3-benzodiazepine derivatives. nih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Product Class | Reference |

| Heteropolyacid | Keggin-type HPAs | Cyclocondensation | 1,4-Diazepines, 1,5-Benzodiazepines | nih.gov |

| Zeolite | Treated Natural Zeolite | Cyclocondensation | 1,5-Benzodiazepines | bcrec.id |

| Transition Metal | 10% Pd/C | Hydrogenation | 2,3-Benzodiazepines | nih.gov |

Convergent and Divergent Synthetic Pathways to 1,3-Diazepine Scaffolds

The construction of libraries of 1,3-diazepine derivatives for drug discovery often relies on either convergent or divergent synthetic strategies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages of the synthesis. This approach is often more efficient for the synthesis of complex molecules. A notable example is the convergent synthesis of labeled midazolam, where a diamine intermediate is coupled with an ethyl imidate to form the final fused diazepine ring system. researchgate.net

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. This is a powerful strategy for generating molecular diversity. For example, a novel and simple one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones has been reported, which can be considered a starting point for divergent synthesis. researchgate.net Another example is a facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives that proceeds through an azetidine-fused intermediate. The subsequent ring-opening of this intermediate with various nucleophiles allows for the generation of a diverse range of 1,4-benzodiazepine derivatives. nih.gov

| Strategy | Key Feature | Example Application | Reference |

| Convergent | Combining pre-synthesized fragments | Synthesis of labeled midazolam | researchgate.net |

| Divergent | Elaboration of a common intermediate | Synthesis of functionalized 1,4-benzodiazepines | nih.gov |

| Divergent | One-pot synthesis of a core scaffold | Synthesis of substituted 1,4-diazepin-2-ones | researchgate.net |

Solid-Phase Synthetic Strategies for 1,3-Diazepine Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the combinatorial synthesis of large libraries of compounds for high-throughput screening. This methodology has been successfully applied to the synthesis of benzodiazepine libraries and the principles are readily transferable to 1,3-diazepine synthesis.

In a typical solid-phase synthesis, one of the starting materials is attached to a solid support (a polymer resin) via a linker. The subsequent reactions are carried out in solution, and excess reagents and by-products are easily removed by washing the resin. This simplifies the purification process and allows for the automation of the synthesis.

The synthesis of a combinatorial library of piperazinediones and their seven-membered ring homologs, diazepinediones, has been reported using a five-step reaction protocol on a solid support. The final products are cleaved from the resin in the last step.

The choice of the solid support, linker, and protecting groups is crucial for the success of a solid-phase synthesis. The linker must be stable to the reaction conditions used to build the molecule but easily cleavable to release the final product. The development of novel linkers and resins continues to expand the scope of solid-phase synthesis.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1,3 Diazepine Systems

Mechanistic Studies of 1,3-Diazepine Ring Formation and Expansion

The synthesis of the 1,3-diazepine core often involves the expansion of smaller, more readily available heterocyclic systems, such as pyrimidines. These transformations are mechanistically intricate, involving specific intermediates and reaction conditions.

Several transient species have been proposed as key intermediates in the formation of 1,3-diazepine rings. One significant pathway involves the photochemical ring expansion of tetrazolo[1,5-a]pyridines. This reaction proceeds through the elimination of nitrogen gas to yield highly reactive 1,3-diazacyclohepta-1,2,4,6-tetraenes, which are precursors to stable 1,3-diazepines. uq.edu.aunih.gov

In other routes, such as the expansion of pyrimidinone derivatives, the reaction is thought to proceed through bicyclic intermediates. These are typically formed after deprotonation by a strong base, followed by an internal nucleophilic substitution, which then undergoes ring opening to yield the seven-membered diazepine (B8756704) ring. nih.gov Another mechanistically distinct pathway involves domino reactions where nitrile ylides serve as crucial 1,3-dipolar intermediates. These ylides can be trapped in situ, leading to the formation of complex fused pyrrolo uq.edu.aunih.govdiazepine structures. nih.gov

Nucleophiles play a critical and often directing role in ring expansion reactions that form 1,3-diazepines. The choice of nucleophile can significantly influence the reaction's yield and stereoselectivity. For instance, the ring expansion of certain pyrimidine (B1678525) derivatives to 1,3-diazepines shows a strong dependence on the nucleophile used. nih.govcdnsciencepub.com Treatment of a tetrahydropyrimidine (B8763341) with sodium methoxide (B1231860) in methanol (B129727) can produce a single cis-diastereomer of the corresponding 1,3-diazepine, while using sodium ethoxide in ethanol (B145695) may result in a mixture of diastereomers. nih.gov

A variety of nucleophiles have been successfully employed to convert tetrahydropyrimidinones into tetrahydro-1,3-diazepinones, including potassium phthalimide, the sodium salt of diethyl malonate, sodium cyanide, and sodium thiophenolate. nih.gov

Acidic conditions are also crucial in certain transformations of the 1,3-diazepine system. While often employed in the initial condensation reactions to build precursor molecules nih.govresearchgate.net, acids can also drive subsequent rearrangements. For example, some 7-alkoxy-substituted 2-oxo-1H-1,3-diazepine derivatives have been shown to react rapidly in the presence of acid, leading to a ring contraction that forms substituted pyrroles. cdnsciencepub.com The hydrolysis and cleavage of aminal functionalities within fused diazepine systems can also be achieved under acidic conditions, such as in an acetic acid and water mixture, enabling further functionalization. nih.gov

| Precursor | Nucleophile/Conditions | Product | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| Tetrahydropyrimidine 35 | MeONa in Methanol | cis-4-methoxydiazepine 36 | 93% | High diastereoselectivity, single isomer formed. | nih.gov |

| Tetrahydropyrimidine 35 | EtONa in Ethanol | 4-ethoxydiazepine 37 | 97% | Lower diastereoselectivity (cis/trans = 93/7). | nih.gov |

| Tetrahydropyrimidinone 41 | Potassium Phthalimide | Phthalimido-substituted Tetrahydro-1,3-diazepinone 42 | Good | Demonstrates utility of nitrogen nucleophiles. | nih.gov |

| Tetrahydropyrimidinone 41 | Sodium Cyanide | Cyano-substituted Tetrahydro-1,3-diazepinone 44 | Good | Introduction of a cyano functional group. | nih.gov |

| 4-chloromethyl-tetrahydropyrimidine | Basic Nucleophiles | 7-substituted-2-oxo-1H-1,3-diazepine | High | General high-yield route via ring expansion. | cdnsciencepub.com |

Cycloaddition Reactions Involving 1,3-Diazepine Moieties

The unsaturated nature of the 1,3-diazepine ring allows it to participate in various cycloaddition reactions, providing pathways to complex polycyclic structures.

While the broader class of diazepines undergoes various cycloadditions, specific examples for the 1,3-diazepine system are noteworthy. Related seven-membered heterocycles, such as 1,3-oxazepines and 1,2-diazepines, have been shown to undergo thermal [4+2] cycloaddition reactions with dienophiles like 2,5-dimethyl-3,4-diphenylcyclopentadienone. oup.com Such reactions highlight the potential of the diazepine framework to act as a 4π component in Diels-Alder type reactions. Intramolecular cycloadditions are also a powerful tool, particularly in the synthesis of fused benzodiazepine (B76468) systems, a class of compounds structurally related to 1,3-diazepines. researchgate.netnih.gov For example, an intramolecular [4+3] cycloaddition of 2-aminophenyl α,β-unsaturated carbonyls with azaoxyallyl cations has been developed to synthesize enantioenriched 1,4-benzodiazepine-3-ones. nih.gov

1,3-dipolar cycloadditions represent a cornerstone of heterocyclic synthesis and have been applied to create fused 1,3-diazepine systems. wikipedia.orgijrpc.com A notable example is the reaction sequence starting from 1,3-oxazolin-5-ones, which generate nitrile ylide intermediates upon heating. nih.gov These nitrile ylides, acting as 1,3-dipoles, are efficiently trapped by dipolarophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate. nih.gov This cycloaddition is a key step in a domino reaction that ultimately yields novel pyrrolo uq.edu.aunih.govdiazepine scaffolds. nih.gov The reaction with unsymmetrical alkynes like methyl propiolate proceeds with high regioselectivity, indicating that the ylide carbon is the more nucleophilic center, attacking the more electrophilic β-carbon of the alkyne. nih.gov

| Reaction Type | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Ylide Intermediate + Dimethyl Acetylenedicarboxylate (DMAD) | Fused Pyrrolo uq.edu.aunih.govdiazepine | Part of a domino reaction to build complex scaffolds. | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Ylide Intermediate + Methyl Propiolate | Fused Pyrrolo uq.edu.aunih.govdiazepine | Proceeds with high regioselectivity. | nih.gov |

| Intramolecular 1,3-Dipolar Cycloaddition | Azide and Alkyne moieties on a benzodiazepine precursor | Triazolo-fused Benzodiazepine | Forms privileged structures in medicinal chemistry. | researchgate.net |

| [4+2] Cycloaddition | 2-Phenyl-1,3-oxazepine + Cyclopentadienone | Polycyclic adduct | Demonstrates diene-like reactivity of related heterocycles. | oup.com |

| Asymmetric [4+3] Cycloaddition | 2-amino-β-nitrostyrenes + α-bromohydroxamate | 1,4-Benzodiazepin-3-ones | Organocatalytic route to chiral benzodiazepines. | nih.gov |

Electrophilic and Nucleophilic Reactivity of the 1,3-Diazepine Core

The reactivity of the 1,3-diazepine core is dictated by the arrangement of its nitrogen and carbon atoms, creating sites susceptible to both electrophilic and nucleophilic attack. The imine (C=N) functionality embedded within the ring is a key reactive site. The carbon atom of the imine bond is electrophilic and can be attacked by nucleophiles, a common step in the formation and transformation of diazepine rings. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1h 1,3 Diazepines

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules. In the study of 2-methyl-1H-1,3-diazepine derivatives, this method provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for a comprehensive understanding of their conformational preferences and solid-state behavior. While the crystal structure of the parent this compound is not extensively documented in the reviewed literature, a wealth of information can be gleaned from the crystallographic analysis of its closely related analogues, particularly benzodiazepines.

Analysis of Ring Conformation (e.g., Boat-like, Twist-Chair) and Planarity

The seven-membered diazepine (B8756704) ring is inherently flexible and can adopt several low-energy conformations. X-ray diffraction studies on various diazepine derivatives have revealed that the most commonly observed conformations are boat-like and chair-like forms.

In another example, a 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one derivative was found to have a boat-shaped conformation for the seven-membered diazepine ring researchgate.net. Similarly, the benzodiazepine (B76468) moiety in other derivatives has been reported to adopt a boat conformation researchgate.net. The non-planar nature of the diazepine ring is a recurring theme, with certain atoms showing significant displacement from the mean plane of the ring system. For example, in (1Z,4Z)-2,4-dimethyl-3H-benzo[b] acs.orgnih.govdiazepine, the C3 atom of the diazepine ring shows the largest displacement from the phenyl ring plane at 1.495(1) Å, leading to a boat conformation nih.gov. In contrast, a 4-methyl-1H-1,5-benzodiazepin-2(3H)-one derivative was reported to exhibit a half-chair conformation for the seven-membered heterocycle researchgate.net.

| Compound/Derivative Class | Observed Conformation(s) | Key Structural Features |

| Benzodiazepine Derivatives | Bent boat-like acs.org | Co-existence of isoenergetic conformers acs.org |

| 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] acs.orgnih.govdiazepine | Chair nih.gov | Dihedral angle between benzene (B151609) and diazepine rings: 17.42(1)° - 21.15(11)° nih.gov |

| 4-Dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | Boat-shaped researchgate.net | Mean planes of the two rings are inclined to each other by 22.05(6)° researchgate.net |

| Benzo[b] acs.orgnih.govdiazepine Derivatives | Boat researchgate.net | Influence of substituents on conformation |

| (1Z,4Z)-2,4-Dimethyl-3H-benzo[b] acs.orgnih.govdiazepine | Boat nih.gov | Significant deviation of C3 atom from the phenyl ring plane nih.gov |

| 4-Methyl-1H-1,5-benzodiazepin-2(3H)-one | Half-chair researchgate.net | Puckering parameters define the conformation |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces dictate the physical properties of the solid, such as melting point and solubility. In the context of this compound derivatives, hydrogen bonding and other weaker interactions play a pivotal role in defining the supramolecular architecture.

Hydrogen bonds, particularly those involving the nitrogen atoms of the diazepine ring, are frequently observed. For example, in the crystal structure of certain benzodiazepine derivatives, intermolecular N-H···O bonds are formed, which can lead to self-aggregation acs.org. In other cases, pairs of N-H···O hydrogen bonds can link molecules to form inversion dimers with an R²₂(8) ring motif researchgate.net.

Beyond classical hydrogen bonds, weaker interactions such as C-H···N and C-H···π interactions are also significant in the crystal packing of these compounds. In some benzo[b] acs.orgnih.govdiazepine derivatives, centrosymmetric dimers are formed via a pair of C-H···N hydrogen bonds researchgate.net. These dimers can then be further linked by C-H···π contacts, forming stacks of molecules researchgate.net. The nature of the substituents on the diazepine ring can influence the type of supramolecular synthons that are formed researchgate.net.

| Compound/Derivative Class | Predominant Intermolecular Interactions | Resulting Supramolecular Structure |

| Nordazepam (a benzodiazepine derivative) | Intermolecular N–H···O bonds acs.org | Self-aggregation |

| 4-Dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | N—H⋯O hydrogen bonds, C—H⋯π interactions researchgate.net | Inversion dimers forming layers researchgate.net |

| Benzo[b] acs.orgnih.govdiazepine Derivatives | C—H...N hydrogen bonds, C—H...π contacts researchgate.net | Centrosymmetric dimers and molecular stacks researchgate.net |

| (1Z,4Z)-2,4-Dimethyl-3H-benzo[b] acs.orgnih.govdiazepine | Minimal directional contacts nih.gov | Packing to minimize electronic repulsion nih.govresearchgate.net |

| 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] acs.orgnih.govdiazepine | N—H···O and O—H···N hydrogen bonds (involving a water molecule) nih.gov | Zigzag chains nih.gov |

Theoretical and Computational Chemistry Studies of 1,3 Diazepine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for studying the properties of medium-sized organic molecules like 1,3-diazepines. DFT offers a favorable balance between computational cost and accuracy, making it suitable for exploring molecular geometries, energies, and electronic structures. ijasrm.commdpi.com

A fundamental step in computational analysis is the optimization of the molecular geometry to find its lowest energy conformation (energy minimum). For 1,3-diazepine systems, the seven-membered ring is inherently flexible and non-planar. nih.gov Theoretical calculations consistently show that the diazepine (B8756704) ring adopts a bent, boat-like or twist-chair conformation to relieve ring strain. acs.org

Geometry optimization calculations using DFT, for instance at the B3LYP/6-311++G** level, can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com For 2-Methyl-1H-1,3-diazepine, the introduction of the methyl group at the C2 position is expected to cause minor steric-induced adjustments to the local geometry compared to the unsubstituted 1H-1,3-diazepine parent ring. The optimized structure represents a stable point on the potential energy surface, and frequency calculations are typically performed to confirm that it is a true minimum with no imaginary frequencies. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a 1,3-Diazepine Ring Note: These are typical values for diazepine-like systems based on computational studies of related molecules, as specific experimental or calculated data for this compound is not extensively published. The B3LYP functional is commonly used for such calculations.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length | C=N | ~1.28 - 1.35 Å |

| Bond Length | C-N | ~1.46 - 1.48 Å |

| Bond Length | C-C (sp2) | ~1.45 - 1.48 Å |

| Bond Length | C-C (sp3) | ~1.53 - 1.56 Å |

| Bond Angle | C-N-C | ~120° - 125° |

| Bond Angle | N-C-N | ~115° - 120° |

| Dihedral Angle | C-N-C-C | Varies significantly with conformation |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. mdpi.com The inclusion of polarization functions (d,p) is crucial for accurately describing the geometry of cyclic systems, while diffuse functions (++) are important for molecules with lone pairs or for calculating properties like proton affinities. A persistent issue in quantum chemistry is the basis set superposition error (BSSE), which can artificially stabilize molecules, particularly in calculations of intermolecular interactions or intramolecular strain; corrections can be applied to mitigate this error. nih.govresearchgate.net

Conformational Analysis and Energetic Profiles

The flexibility of the 1,3-diazepine ring leads to a complex potential energy surface with multiple conformational isomers.

The non-planar seven-membered ring of diazepines can exist in several conformations, such as boat, chair, and twist forms. In many benzodiazepine (B76468) derivatives, the ring undergoes a rapid "ring flipping" process that interconverts two enantiomeric conformers (often labeled P for plus and M for minus). nih.govacs.org This interconversion proceeds through a higher-energy transition state.

Computational methods can map this process by performing a relaxed potential energy surface scan along the dihedral angle that governs the ring flip. This allows for the location of the transition state structure and the calculation of the activation energy barrier for interconversion. For fused benzodiazepines, these barriers have been shown to increase upon the addition of further fused rings. nih.gov For this compound, similar conformational isomerism is expected, with the different conformers having distinct energies. The relative stability of these isomers can be determined by comparing their calculated Gibbs free energies.

2-Methyl-1,3-diazepine can exist in several tautomeric forms depending on the position of the double bonds and the labile hydrogen atom. The primary tautomers include the 1H, 2H, and 4H forms. The relative stability of these tautomers is critical as it dictates the predominant form of the molecule and influences its chemical reactivity and biological activity.

DFT calculations are an effective means to evaluate the relative stabilities of tautomers. By optimizing the geometry of each tautomer and calculating its Gibbs free energy, one can predict the equilibrium populations in the gas phase. mdpi.com The inclusion of a solvent model (e.g., the Polarizable Continuum Model - PCM) allows for the study of tautomeric equilibria in solution, as solvent polarity can significantly shift the equilibrium by preferentially stabilizing more polar tautomers. orientjchem.org For the 2-Methyl-1,3-diazepine system, the 1H tautomer is generally expected to be a major contributor due to the stability conferred by the amidine moiety.

Table 2: Hypothetical Relative Stabilities of 2-Methyl-1,3-diazepine Tautomers Note: This table presents a qualitative prediction of relative energies (ΔG) based on general principles of organic chemistry, as specific computational data for this molecule is not readily available. The 1H tautomer is set as the reference (0.0 kcal/mol).

| Tautomer Name | Structure | Predicted Relative Gibbs Free Energy (ΔG) (kcal/mol) | Comments |

| This compound | C(C)=NC=CN1C=C1 | 0.0 | Contains a stable amidine functional group. |

| 2-Methyl-2H-1,3-diazepine | C1=CN=C(C)N=CC1 | > 5.0 | Less stable due to disruption of conjugation. |

| 2-Methyl-4H-1,3-diazepine | C1=CC=NC(C)=N1 | > 2.0 | Stability is intermediate, influenced by the imine and enamine character. |

Electronic Structure Characterization

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods provide several descriptors for this purpose.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of kinetic stability; a smaller gap suggests higher reactivity. mdpi.commdpi.com For this compound, the electron-donating methyl group is expected to slightly raise the HOMO energy level compared to the unsubstituted ring.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential projected onto the electron density surface. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of a molecule. bhu.ac.in For 1,3-diazepines, the nitrogen atoms' lone pairs create regions of negative potential, indicating likely sites for electrophilic attack or hydrogen bonding. The N-H proton, in contrast, would be a site of positive potential.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution. While the specific values can be basis-set dependent, they offer a qualitative picture of which atoms are more positive or negative, helping to rationalize the molecule's polarity and reactive sites. bhu.ac.in

Table 3: Representative Electronic Properties for a Diazepine System Note: These values are illustrative and represent typical ranges found for heterocyclic systems in DFT calculations.

| Property | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 eV |

| Dipole Moment | Measure of molecular polarity | 2.0 to 5.0 Debye |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the reactivity of chemical species. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comrsc.org

The energy gap between the HOMO and LUMO is a critical parameter for determining the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. bhu.ac.in

For 1,3-diazepine systems, computational studies using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to calculate these orbital energies. bhu.ac.in The introduction of a methyl group at the 2-position of the 1,3-diazepine ring is expected to influence the electronic properties. As an electron-donating group, the methyl substituent would likely raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to the unsubstituted ring.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative 1,3-Diazepine System

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.50 |

Note: These values are representative for a 1,3-diazepine system as determined by DFT calculations and serve as an illustration of typical FMO analysis results.

Molecular Electrostatic Potentials and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.in

In the this compound molecule, the nitrogen atoms of the diazepine ring are expected to be the sites of highest negative electrostatic potential due to the presence of lone pairs of electrons. These areas are therefore the most likely targets for protonation and other electrophilic interactions. The hydrogen atoms, particularly the one attached to the nitrogen (N-H), and the methyl group hydrogens would exhibit positive potential. This distribution of charge is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov Computational methods also allow for the calculation of partial atomic charges (e.g., Mulliken charges), which quantify the electron distribution and provide further insight into the molecule's reactivity. bhu.ac.in

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

Transition State Characterization and Activation Energy Calculations

The elucidation of reaction mechanisms at a molecular level is greatly aided by computational methods like DFT. tandfonline.comresearchgate.net These methods are used to locate and characterize the geometry of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the rate of a reaction. researchgate.netmdpi.com

For reactions involving 1,3-diazepines, such as cycloadditions or substitutions, theoretical calculations can map the entire reaction path. tandfonline.comresearchgate.net By performing Intrinsic Reaction Coordinate (IRC) calculations, chemists can confirm that a calculated transition state correctly connects the reactants and products. tandfonline.com These studies provide detailed insights into bond-forming and bond-breaking processes, helping to determine whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Note: Values are hypothetical for a multi-step reaction involving a diazepine ring, illustrating typical outputs from transition state calculations.

Solvent Effects on Reaction Pathways (e.g., Polarizable Continuum Model - PCM)

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. miami.edu

This approach allows for the calculation of reaction energetics in different solvent environments. For reactions involving polar or charged species, such as those that might occur with the 1,3-diazepine ring, the polarity of the solvent can stabilize intermediates and transition states to varying degrees, thereby altering the activation energies and potentially changing the preferred reaction pathway. miami.edu By comparing gas-phase calculations with those performed using a PCM, researchers can gain a more accurate and realistic understanding of the reaction mechanism under experimental conditions.

Aromaticity and Antiaromaticity Assessment of the 1,3-Diazepine Ring System

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. The 1,3-diazepine ring is a seven-membered heterocycle. According to Hückel's rule (4n+2 π-electrons), a planar, monocyclic system with 8 π-electrons (including the lone pairs on the sp2-hybridized nitrogen atoms) would be considered antiaromatic and thus destabilized.

However, seven-membered rings like diazepine are typically non-planar, adopting conformations such as a boat-like or twist-chair shape to relieve ring strain. nih.govacs.org This non-planarity disrupts the cyclic conjugation of the π-system, meaning the 1,3-diazepine ring is generally considered non-aromatic rather than antiaromatic.

Computational methods provide quantitative measures to assess aromaticity. One common technique is the calculation of Nucleus-Independent Chemical Shift (NICS) values. nih.gov NICS calculations probe the magnetic shielding at the center of a ring. Aromatic systems exhibit negative NICS values (shielding), antiaromatic systems have positive values (deshielding), and non-aromatic systems have NICS values close to zero. nih.gov For the 1,3-diazepine ring, NICS calculations are expected to yield values near zero, confirming its non-aromatic character due to its non-planar geometry. nih.gov

Advanced Derivatives and Broader Scope of 1,3 Diazepine Chemistry

Fused 1,3-Diazepine Ring Systems

Fused 1,3-diazepine systems are a class of compounds where the 1,3-diazepine ring is annulated to one or more other rings. This fusion can significantly alter the chemical and biological properties of the resulting molecule by constraining its conformation and introducing new points of functionalization.

Benzo-1,3-diazepines are bicyclic compounds in which a benzene (B151609) ring is fused to a 1,3-diazepine ring. The synthesis of 3,4-dihydro-1H-1,3-benzodiazepine-2,5-dione has been accomplished, and its reactivity at various positions has been explored. rsc.org However, attempts to introduce a double bond into the diazepine (B8756704) ring to form the fully unsaturated system often lead to rearrangements, yielding quinolines and indoles. rsc.org This highlights the inherent instability of certain unsaturated benzo-1,3-diazepine cores.

A variety of synthetic strategies have been developed to access the broader class of benzodiazepines, which includes the 1,3-isomers. tandfonline.com These methods often involve the condensation of a diamine with a suitable carbonyl-containing precursor. For instance, the reaction of o-phenylenediamines with β-dicarbonyl compounds is a common route to 1,5-benzodiazepines. isca.me While less common, analogous strategies can be adapted for the synthesis of 1,3-benzodiazepines.

| Compound Name | Structure | Synthetic Precursors | Reference |

| 3,4-dihydro-1H-1,3-benzodiazepine-2,5-dione | Bicyclic dione (B5365651) with a fused benzene and partially saturated 1,3-diazepine ring. | Not specified in detail | rsc.org |

This table summarizes key information about the synthesis of Benzo-1,3-Diazepines.

Pyridodiazepines are a class of fused heterocyclic compounds where a pyridine (B92270) ring is annulated to a diazepine ring. These structures are of interest as they are aza-analogs of the well-known benzodiazepines and are recognized for their potential activity in the central nervous system. ibmmpeptide.com A convenient synthesis for pyrido[3,2-e] derpharmachemica.comresearchgate.net-diazepine-2,5-diones and pyrido[2,3-e] derpharmachemica.comresearchgate.netdiazepine-2,5-diones has been reported, involving the condensation of α-amino acid methyl esters with pyridoxazine-diones. nih.gov Another synthetic route to pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b] derpharmachemica.comresearchgate.netdiazepines involves the Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones. tandfonline.com Although much of the research has focused on the 1,4- and 1,5-isomers, the synthesis of pyridodiazepines containing a 1,3-diazepine ring remains an area of interest. For example, the synthesis of dipyrido derpharmachemica.comresearchgate.netdiazepines has been reported. nih.gov

| Fused System | Synthetic Method | Precursors | Resulting Isomer | Reference |

| Pyrido[3,2-e]diazepine | Condensation | α-amino acid methyl esters, 1H-pyrido[3,2-d] derpharmachemica.comresearchgate.netoxazine-2,4-dione | 1,4-diazepine | nih.gov |

| Pyrido[2,3-e]diazepine | Condensation | α-amino acid methyl esters, 1H-pyrido[2,3-d] derpharmachemica.comresearchgate.netoxazine-2,4-dione | 1,4-diazepine | nih.gov |

| Pyrido[2,3-e]diazepine | Schmidt Reaction | Tetrahydro-1,8-naphthyridin-4-ones | 1,4-diazepine | tandfonline.com |

| Pyrido[2,3-b]diazepine | Schmidt Reaction | Tetrahydro-1,8-naphthyridin-4-ones | 1,4-diazepine | tandfonline.com |

This table outlines synthetic approaches to various pyridodiazepine isomers.

The fusion of an imidazole (B134444) ring to a benzodiazepine (B76468) scaffold gives rise to a variety of tricyclic systems with diverse biological properties. While the specific imidazo[1,2-a]benzo[d] derpharmachemica.comresearchgate.netdiazepine ring system is not extensively documented, related structures such as imidazo[2,1-b]pyrimidinone and imidazo[2,1-b]diazepinone derivatives have been synthesized to investigate their benzodiazepine receptor affinity. researchgate.net An efficient solid-phase synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]benzo[d] derpharmachemica.comresearchgate.netdiazepines has been developed, utilizing a palladium/copper-cocatalyzed intramolecular aryl guanidinylation. researchgate.net Additionally, the synthesis of imidazo[1,5-c] derpharmachemica.comresearchgate.netbenzodiazepines has been achieved through an Aza-Wittig/Carbodiimide-Mediated Annulation Process. nih.gov These synthetic advancements pave the way for the exploration of this class of fused 1,3-diazepines.

Ring-Expanded Nucleosides Containing the 1,3-Diazepine Moiety

The 1,3-diazepine moiety has been incorporated into nucleoside analogs to create "ring-expanded" or "fat" nucleosides. These modified nucleosides are of interest for their potential antiviral and anticancer activities. researchgate.net A notable example is coformycin, a natural product that is a ring-expanded purine (B94841) analogue containing a 1,3-diazepine ring. researchgate.netresearchgate.net The synthesis of novel acyclic nucleoside and acyclic nucleoside phosphonate (B1237965) analogues of a ring-expanded nucleobase containing the imidazo[4,5-e] derpharmachemica.comresearchgate.netdiazepine ring system has been reported. This work highlights the ongoing efforts to develop new therapeutic agents based on the 1,3-diazepine scaffold.

Supramolecular Chemistry Involving 1,3-Diazepine Derivatives

The study of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The nature and orientation of substituents on a core scaffold can significantly influence the resulting supramolecular synthons. In the context of benzodiazepines, research on benzo[b] derpharmachemica.comresearchgate.netdiazepine derivatives has shown that the substituents on the diazepine ring affect the type of supramolecular structures formed in the crystalline state. The benzodiazepine moiety in these compounds typically adopts a boat conformation, and intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking direct the crystal packing. While this research focuses on the 1,4-isomer, the principles of how substituent patterns dictate supramolecular assembly are broadly applicable and suggest that 1,3-diazepine derivatives could also serve as valuable building blocks for crystal engineering and the design of new materials with specific solid-state properties.

Design and Synthesis of Advanced 1,3-Diazepine-Based Ligands and Scaffolds

The 1,3-diazepine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This means that this structural motif is found in compounds that are active against a range of different biological targets. Consequently, there is significant interest in the design and synthesis of novel 1,3-diazepine-based ligands and scaffolds for drug discovery. researchgate.net A variety of synthetic methodologies have been reported for the preparation of 1,3-diazepine derivatives, including strategies based on ring closure and ring transformation. derpharmachemica.com For example, new derivatives of 1,3-diazepine have been synthesized from Schiff bases and their antibacterial activity has been evaluated. researchgate.net Additionally, phosphine-catalyzed [4 + 3] annulations of β'-acetoxy allenoates with N,N-dinucleophiles have been developed for the construction of functionalized 1,3-diazepine derivatives. researchgate.net These and other synthetic innovations continue to expand the accessible chemical space of 1,3-diazepine-based compounds, providing new opportunities for the development of advanced ligands and molecular scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-1H-1,3-diazepine, and how can its purity be validated?

- Methodological Answer : The synthesis of this compound typically involves cyclocondensation reactions using precursors like ethylenediamine derivatives and carbonyl compounds. For purity validation, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (C₆H₁₂N₂, MW 112) and structural integrity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should be used to verify substituent positions and rule out regioisomeric impurities. Follow IUPAC nomenclature guidelines to avoid ambiguities in chemical naming .

Q. How should spectroscopic data for this compound be interpreted to confirm its structure?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals corresponding to the diazepine ring protons (e.g., deshielded NH protons at δ 8–10 ppm and methyl group resonance near δ 2.5 ppm).

- ¹³C NMR : Identify carbonyl carbons (if present) and methyl carbon signals.

- IR Spectroscopy : Confirm N-H stretching vibrations (~3300 cm⁻¹) and C=N/C-N stretches (~1600 cm⁻¹).

Cross-validate data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What are the key considerations for designing a reproducible synthesis protocol?

- Methodological Answer :

- Reagent Documentation : Specify manufacturers, batch numbers, and purity levels of starting materials (e.g., ethylenediamine derivatives) to ensure reproducibility .

- Reaction Conditions : Optimize temperature, solvent polarity, and catalyst loading (e.g., acid/base catalysts for cyclization).

- Workup Procedures : Include detailed purification steps (e.g., column chromatography, recrystallization) and yield calculations.

- Safety Protocols : Address handling precautions for reactive intermediates (e.g., toxicity of diazepine precursors) .

Advanced Research Questions

Q. How can computational chemistry be leveraged to study the tautomeric equilibria of this compound?

- Methodological Answer :

- Tautomer Prediction : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy differences between 1H- and 3H-tautomers.

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent influence on tautomeric stability.

- Kinetic Analysis : Calculate activation barriers for tautomer interconversion using transition state theory.

Correlate computational results with experimental NMR data to validate models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Conduct a systematic literature review using databases like SciFinder and PubMed, adhering to PRISMA guidelines. Filter studies by assay type (e.g., IC₅₀ vs. EC₅₀) and cell lines used .

- Experimental Replication : Reproduce key assays under standardized conditions (e.g., identical cell cultures, reagent batches).

- Statistical Validation : Apply ANOVA or Bayesian analysis to assess variability across studies. Address confounding factors (e.g., solvent effects on bioavailability) .

Q. How to design a mechanistic study for the ring-opening reactions of this compound under acidic conditions?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify intermediates.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track protonation sites.

- Computational Mapping : Perform molecular dynamics (MD) simulations to visualize transition states and bond cleavage patterns.

- Control Experiments : Compare reactivity with analogous compounds (e.g., 1,4-diazepines) to isolate electronic vs. steric effects .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting spectroscopic and crystallographic data in publications?

- Methodological Answer :

- Tables : Include chemical shifts (δ, ppm), coupling constants (J, Hz), and integration values for NMR. For crystallography, report unit cell parameters and refinement statistics (e.g., R-factors).

- Figures : Use color-coded schemes to highlight key tautomers or reaction pathways. Avoid overcrowding spectra; insets can zoom into critical regions .

- Supplementary Materials : Deposit raw spectral data in repositories like Figshare or Zenodo for peer review .

Q. How to address conflicting nomenclature conventions in interdisciplinary studies?

- Methodological Answer :

- IUPAC Adherence : Use the "1H-1,3-diazepine" numbering system to specify substituent positions unambiguously .

- Cross-Disciplinary Glossary : Define terms like "tautomerism" or "regioselectivity" in context, citing authoritative sources (e.g., ACS Style Guide) .

Tables

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂ | |

| CAS Registry Number | 18237-68-8 | |

| Key NMR Shifts (¹H) | NH: δ 8–10 ppm; CH₃: δ ~2.5 ppm | |

| Tautomeric Forms | 1H- and 3H-diazepine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.